Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Overview
Description
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a chemical compound with the CAS Number: 1215031-99-4 . It has a molecular weight of 184.17 and its molecular formula is C9H9FO3 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is 1S/C9H9FO3/c1-5-7 (10)3-6 (4-8 (5)11)9 (12)13-2/h3-4,11H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Organic Synthesis Intermediates
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: can serve as an intermediate in organic synthesis. Its fluorinated aromatic structure makes it a valuable precursor for synthesizing more complex molecules. For example, it can be used to prepare pharmaceuticals that require a fluorinated aromatic ring for increased metabolic stability or to cross biological barriers .
Material Science Research
In material science, this compound could be used to modify the properties of polymers. The introduction of a fluorinated compound can enhance the thermal stability and chemical resistance of materials, making them suitable for high-performance applications .
Analytical Chemistry
Due to its distinct chemical structure, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry or chromatography, to identify or quantify similar compounds in complex mixtures .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be utilized to design new drug candidates. The presence of both a hydroxy group and a fluorine atom can be advantageous for binding to biological targets, potentially leading to the development of new therapeutic agents .
Agricultural Chemistry
This methyl benzoate derivative could find applications in agricultural chemistry, possibly as a building block for the synthesis of herbicides or pesticides. The fluorine atom can confer enhanced activity and selectivity towards certain biological targets in plants or insects .
Photovoltaic Materials
The compound might be explored as an additive or an intermediate in the synthesis of photovoltaic materials. Its aromatic structure could contribute to the light-absorbing properties of organic photovoltaic cells .
Fluorescence Studies
The compound’s structure suggests potential use in fluorescence studies. Fluorinated compounds often display unique fluorescent properties, which can be valuable in tracing and imaging applications in biological research .
Catalyst Design
Lastly, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate could be used in catalyst design. The fluorine atom can influence the electronic properties of catalysts, potentially leading to more efficient and selective catalytic processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUDTZGRCCTTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717149 | |
Record name | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215031-99-4 | |
Record name | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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